4-chloro-2-nitro-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-nitro-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol is a complex organic compound with a unique structure that includes a chlorinated phenol, a nitro group, and an octafluoropentyl ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-nitro-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol typically involves multiple steps. One common route includes the nitration of 4-chlorophenol to form 4-chloro-2-nitrophenol . This intermediate can then undergo further reactions to introduce the imino and octafluoropentyl ether groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and subsequent functionalization processes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-nitro-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of 4-chloro-2-amino-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-chloro-2-nitro-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-chloro-2-nitro-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenolic and imino groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-nitrophenol: A simpler compound with similar functional groups but lacking the imino and octafluoropentyl ether groups.
2,4-dichloro-6-nitrophenol: Contains additional chlorine atoms, leading to different chemical properties.
2-amino-4-chlorophenol: Formed by the reduction of 4-chloro-2-nitrophenol, with an amino group instead of a nitro group.
Uniqueness
4-chloro-2-nitro-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the octafluoropentyl ether group enhances its hydrophobicity and potential interactions with lipid membranes, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H11ClF8N2O4 |
---|---|
Molecular Weight |
506.7 g/mol |
IUPAC Name |
4-chloro-2-nitro-6-[[2-(2,2,3,3,4,4,5,5-octafluoropentoxy)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C18H11ClF8N2O4/c19-10-5-9(14(30)12(6-10)29(31)32)7-28-11-3-1-2-4-13(11)33-8-16(22,23)18(26,27)17(24,25)15(20)21/h1-7,15,30H,8H2 |
InChI Key |
XFDUOMFDKSKVJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.